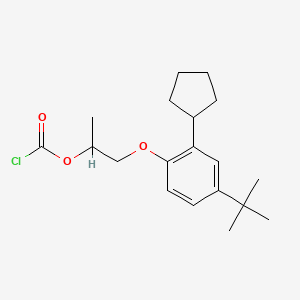
2-(4-tert-Butyl-2-cyclopentylphenoxy)-1-methylethyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-tert-Butyl-2-cyclopentylphenoxy)-1-methylethyl chloroformate is a useful research compound. Its molecular formula is C19H27ClO3 and its molecular weight is 338.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-tert-Butyl-2-cyclopentylphenoxy)-1-methylethyl chloroformate, a compound with the CAS number 85720-84-9, has garnered attention in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroformate group attached to a phenolic structure, characterized by a bulky tert-butyl group that enhances its lipophilicity. Its molecular formula is C19H27ClO3 with a molecular weight of approximately 338.87 g/mol. The presence of the chloroformate functional group suggests significant reactivity, particularly in nucleophilic substitution reactions, which can facilitate the formation of esters and carbamates.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The chloroformate moiety can undergo covalent modifications with nucleophiles such as amino acids in proteins or nucleic acids, potentially leading to therapeutic applications or insights into drug-target interactions.
Potential Applications
- Pharmaceutical Development : The compound may serve as an intermediate in synthesizing bioactive molecules, particularly in developing new anticancer agents.
- Agrochemicals : Its reactivity allows for potential applications in creating herbicides or pesticides through modification of its structure.
Research Findings
Several studies have investigated compounds structurally similar to this compound, revealing insights into their biological activities:
Case Study: Anticancer Activity
A study on nitrogen mustard and nitrosourea conjugates highlighted the significance of structural modifications in enhancing anticancer properties. For instance, derivatives like N-4-iodophenyl-N'-2-chloroethylurea (4-ICEU) demonstrated substantial antineoplastic activity in preclinical models, suggesting that similar compounds may exhibit comparable efficacy against cancer cells .
Comparative Analysis
A comparison with related compounds reveals interesting trends in biological activity:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 4-tert-Butyl-2-chlorophenol | C₁₁H₁₄ClO | Antimicrobial properties |
| Tert-butyl Chloroformate | C₄H₉ClO₂ | Used as a reagent in organic synthesis |
| 4-ICEU | C₁₄H₁₈ClN₃O₂ | Significant anticancer activity |
Properties
CAS No. |
85720-84-9 |
|---|---|
Molecular Formula |
C19H27ClO3 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
1-(4-tert-butyl-2-cyclopentylphenoxy)propan-2-yl carbonochloridate |
InChI |
InChI=1S/C19H27ClO3/c1-13(23-18(20)21)12-22-17-10-9-15(19(2,3)4)11-16(17)14-7-5-6-8-14/h9-11,13-14H,5-8,12H2,1-4H3 |
InChI Key |
SDTYWAICBVIOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)C(C)(C)C)C2CCCC2)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















